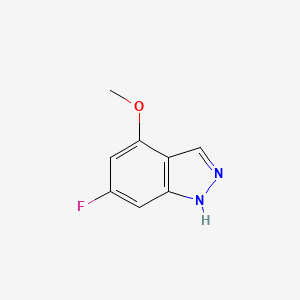

6-Fluoro-4-methoxy-1H-indazole

Description

BenchChem offers high-quality 6-Fluoro-4-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCNOKLYDDTYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646516 | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-57-6 | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Physicochemical Profile & Structural Analysis

Technical Whitepaper: 6-Fluoro-4-methoxy-1H-indazole as a Pharmacophore Scaffold

Executive Summary The 6-fluoro-4-methoxy-1H-indazole (CAS: 885522-57-6) scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR modulator landscapes. Distinguished by its unique electronic push-pull system—where the C4-methoxy group acts as a hydrogen bond acceptor and electron donor, while the C6-fluorine atom modulates metabolic stability and pKa—this core offers a superior bioisosteric alternative to indole and 7-azaindole moieties. This technical guide provides a comprehensive analysis of its physicochemical properties, robust synthetic architectures, and regioselective functionalization strategies essential for structure-activity relationship (SAR) optimization.

The utility of 6-fluoro-4-methoxy-1H-indazole lies in its ability to balance lipophilicity with aqueous solubility while providing specific vectors for protein-ligand interaction.

Table 1: Core Physicochemical Properties

| Property | Value / Range | Significance in Drug Design |

| Molecular Formula | C₈H₇FN₂O | Compact scaffold for fragment-based design. |

| Molecular Weight | 166.15 g/mol | Low MW allows for extensive decoration (Rule of 5 compliant). |

| Calculated LogP (cLogP) | ~2.35 | Optimal lipophilicity for membrane permeability without aggregation risks. |

| pKa (N1-H) | ~13.5 (Predicted) | Weakly acidic; typically deprotonated only by strong bases (e.g., NaH, Cs₂CO₃). |

| pKa (N2) | ~1.2 (Predicted) | Weakly basic; protonation occurs only under strongly acidic conditions. |

| H-Bond Donors/Acceptors | 1 (NH) / 3 (N, F, OMe) | C4-OMe provides a critical H-bond acceptor vector often exploited in kinase hinge binding. |

| Tautomeric Preference | 1H-Indazole > 2H-Indazole | The 1H-tautomer is thermodynamically favored (~3-5 kcal/mol) in solution. |

Electronic Architecture: The C4-methoxy group exerts a mesomeric donating effect (+M), increasing electron density at C3 and C7a, potentially enhancing reactivity toward electrophiles at C3. Conversely, the C6-fluorine atom exerts a strong inductive withdrawing effect (-I), which lowers the pKa of the N1 proton relative to the non-fluorinated parent, subtly influencing alkylation kinetics.

Section 2: Synthetic Architecture

The synthesis of 6-fluoro-4-methoxy-1H-indazole requires a strategy that installs the substituents prior to ring closure to avoid regioselectivity issues later. The most robust route utilizes the Bartoli Indole Synthesis variation or the Diazotization-Cyclization of a 2-methylaniline precursor.

Primary Synthetic Route: Diazotization-Cyclization

This route is preferred for scale-up due to the availability of precursors and safety profile compared to azide-based methods.

Precursor: 4-Fluoro-2-methoxy-6-methylaniline.

Figure 1: Step-wise synthesis via the modified Jacobson indazole synthesis pathway.

Mechanistic Insight: The reaction proceeds via the formation of an N-nitrosoacetamide intermediate. Upon heating, this species rearranges to a diazonium carboxylate, which undergoes an intramolecular cyclization with the pendant methyl group (acting as a nucleophile after tautomerization) to close the pyrazole ring.

Section 3: Reactivity & Regioselective Functionalization

A critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation. For 6-fluoro-4-methoxy-1H-indazole, the steric bulk of the C7-proton (adjacent to N1) is minimal, but electronic factors dominate.

N-Alkylation Regioselectivity

-

Thermodynamic Control (N1-Alkylation):

-

Conditions: NaH (strong base), THF/DMF, High Temp.

-

Mechanism: The indazolyl anion is formed. The N1 position is more nucleophilic in the dissociated anion, and the N1-alkylated product is thermodynamically more stable (aromaticity retention in the benzene ring).

-

Outcome: >90% N1-selectivity.

-

-

Kinetic/Chelation Control (N2-Alkylation):

-

Conditions: Mild base (Cs₂CO₃), coordinating solvents, or specific electrophiles (e.g., α-halo esters).

-

Mechanism: Transient coordination of the metal cation between N2 and the electrophile can direct substitution to N2.

-

Outcome: Mixtures of N1/N2, often requiring chromatographic separation.

-

C3-Functionalization

The C3 position is electronically activated by the C4-methoxy group, making it highly susceptible to electrophilic aromatic substitution (SEAr).

-

Halogenation: Treatment with NIS (N-iodosuccinimide) or NBS affords the 3-iodo or 3-bromo derivatives in high yield. These are pivotal intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Figure 2: Reactivity landscape highlighting regioselective pathways for diversification.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-6-fluoro-4-methoxy-1H-indazole Target: Generation of a versatile cross-coupling intermediate.

-

Preparation: Charge a reaction vessel with 6-fluoro-4-methoxy-1H-indazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) followed by portion-wise addition of iodine (I₂, 1.1 eq) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS (disappearance of starting material, m/z 167 → 293).

-

Quench: Pour the mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

-

Isolation: Filter the resulting precipitate. Wash the cake with water and hexanes.

-

Purification: If necessary, recrystallize from ethanol/water.

-

Yield Expectation: 85-95%.

-

Note: The basic conditions promote iodination at C3 via the anion.

-

Protocol 2: Regioselective N1-Alkylation

-

Deprotonation: Dissolve the scaffold (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) cautiously. Stir for 30 min until H₂ evolution ceases.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise.

-

Completion: Warm to 60°C for 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

-

Validation: Use 2D NMR (NOESY) to confirm N1 regiochemistry (NOE observed between N-alkyl protons and C7-H).

Section 5: Medicinal Chemistry Applications[3]

1. Kinase Inhibition (Hinge Binding): The indazole core mimics the adenine ring of ATP. The N1-H and N2 serve as donor/acceptor pairs for the kinase hinge region. The 4-methoxy group is particularly strategic; it can project into the ribose binding pocket or solvent front, improving solubility and selectivity profiles compared to the unsubstituted analog.

2. Metabolic Stability: The 6-fluoro substituent blocks a primary site of metabolic oxidation (para to the nitrogen), significantly extending the half-life (t½) of the molecule in microsomal stability assays. This is a classic "metabolic block" strategy.

3. Case Study Relevance: While specific clinical candidates utilizing this exact substitution pattern are proprietary, the structural motif is homologous to the indazole core found in Pazopanib (VEGFR inhibitor) and Axitinib . The 6-F, 4-OMe variation is frequently employed in "scaffold hopping" exercises to circumvent patent space around 4,6-disubstituted indoles.

References

-

Regioselectivity in Indazole Alkylation: Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." (2024).[3][4][5] Available at: [Link]

-

Indazole Physicochemical Properties: EPA CompTox Dashboard. "4-Fluoro-3-iodo-6-methoxy-1H-indazole Data." Available at: [Link]

-

General Indazole Synthesis Strategies: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

Synthesis of 6-Fluoro-4-methoxy-1H-indazole

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed and scientifically grounded methodology for the synthesis of 6-Fluoro-4-methoxy-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore a robust and efficient synthetic pathway, elucidating the mechanistic underpinnings of each step and the rationale behind key experimental choices. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development, ensuring a reproducible and scalable synthesis of this valuable building block.

Introduction: The Strategic Importance of the Indazole Core

The indazole ring system is a "privileged scaffold" in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows it to act as a versatile bioisostere for purines, such as adenine, enabling competitive inhibition of ATP-dependent enzymes like protein kinases.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2]

The specific substitution pattern of 6-fluoro and 4-methoxy on the indazole core is not arbitrary. The fluorine atom at the 6-position often enhances metabolic stability and binding affinity through favorable electronic interactions, while the methoxy group at the 4-position can modulate solubility and provide a vector for further chemical modification. This combination makes 6-Fluoro-4-methoxy-1H-indazole a highly sought-after intermediate in the development of novel therapeutics, particularly in oncology and neurology.[3]

Synthetic Strategy: A Mechanistically Driven Approach

Several methods exist for the synthesis of the indazole nucleus.[4] For the preparation of 1H-indazoles, one of the most classic, reliable, and well-understood methods is the intramolecular cyclization of a diazotized o-alkylaniline, a variant of the Jacobson synthesis.[5][6] This strategy is advantageous due to the availability of starting materials, predictable regiochemistry, and generally high yields.

Our selected pathway begins with the commercially available 4-fluoro-2-methyl-5-nitroaniline. This starting material undergoes a sequence of functional group transformations to install the required methoxy group and set the stage for the key cyclization step.

Caption: A multi-step synthesis starting from 4-fluoro-2-methyl-5-nitroaniline.

This multi-step approach provides robust control over the introduction of each functional group, ensuring the final product's desired substitution pattern.

Detailed Experimental Protocols & Rationale

Synthesis of 4-Fluoro-5-methoxy-2-methylaniline (Intermediate)

This precursor synthesis involves four distinct chemical transformations performed in a one-pot or sequential manner.

-

Diazotization & Hydroxylation: The initial amine is converted to a diazonium salt, which is subsequently hydrolyzed to a phenol. This is a standard method for installing a hydroxyl group on an aromatic ring.

-

Methylation: The resulting phenol is methylated to form the methoxy ether. Dimethyl sulfate (DMS) is a potent and efficient methylating agent for this purpose.

-

Reduction: The nitro group is reduced to a primary amine, which is essential for the final indazole-forming cyclization. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, inexpensive, and effective method for nitro group reduction.

(Final Product)

This final stage employs the core Jacobson-type reaction.

Materials and Reagents

| Reagent | Grade | Typical Supplier | Rationale for Choice |

| 4-Fluoro-5-methoxy-2-methylaniline | ≥98% | Custom Synthesis/Acros | The direct precursor with the correct substitution pattern. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | Standard reagent for in situ generation of nitrous acid for diazotization. |

| Hydrochloric Acid (HCl), 37% | Reagent Grade | Fisher Scientific | Provides the acidic medium required for diazotization and protonation. |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | Common solvent for extraction due to its polarity and volatility. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Local Supplier | Used to neutralize the acidic reaction mixture during workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Local Supplier | Drying agent to remove residual water from the organic phase.[7] |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, add 4-Fluoro-5-methoxy-2-methylaniline (10.0 g, 64.4 mmol). Add concentrated hydrochloric acid (40 mL) and water (40 mL). Stir the mixture to form a slurry and cool to 0-5 °C using an ice-salt bath.

-

Rationale: The low temperature is critical for the stability of the diazonium salt intermediate, preventing premature decomposition and unwanted side reactions.

-

-

Diazotization: Dissolve sodium nitrite (4.9 g, 71.0 mmol, 1.1 equiv) in water (20 mL). Add this solution dropwise to the stirred aniline slurry via the dropping funnel, ensuring the internal temperature is maintained strictly between 0 °C and 5 °C. The addition should take approximately 30-45 minutes.

-

Rationale: A slight excess of sodium nitrite ensures complete conversion of the starting amine. Slow, controlled addition is paramount to manage the exothermic reaction and maintain temperature.

-

-

Intramolecular Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Following this, remove the cooling bath and allow the mixture to warm to room temperature slowly. Then, gently heat the reaction mixture to 50-60 °C for 1-2 hours until gas evolution ceases. Monitor reaction completion by TLC or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the intramolecular electrophilic attack of the diazonium group onto the aromatic ring, closing the five-membered ring to form the indazole.

-

-

Work-up: Cool the mixture to room temperature. Carefully neutralize the reaction by the slow, portion-wise addition of solid sodium bicarbonate or dropwise addition of saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7] The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product.

Expected Characterization Data

| Parameter | Expected Result |

| Appearance | Off-white to light brown crystalline solid |

| Yield | 75-85% |

| Purity (HPLC) | >95% |

| ¹H NMR (DMSO-d₆) | Peaks consistent with the proposed structure, including a characteristic N-H proton signal. |

| Mass Spec (ESI+) | m/z: [M+H]⁺ corresponding to the molecular weight of C₈H₇FN₂O. |

Mechanistic Deep Dive

The core of this synthesis lies in the formation and subsequent reaction of an aryl diazonium salt.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

6-Fluoro-4-methoxy-1H-indazole: A Strategic Pharmacophore in Targeted Therapeutics

This technical guide details the pharmacological mechanics, synthetic utility, and structural biology of 6-Fluoro-4-methoxy-1H-indazole , a critical pharmacophore in modern drug discovery.

Executive Summary

6-Fluoro-4-methoxy-1H-indazole (CAS: 885521-07-3 for the carbaldehyde derivative; core structure implied) is a "privileged scaffold" in medicinal chemistry, serving as a high-fidelity anchor for ATP-competitive kinase inhibitors and IDO1 (Indoleamine 2,3-dioxygenase 1) antagonists. Unlike a standalone drug, its "Mechanism of Action" is defined by its structural contribution to ligand-protein binding kinetics: it mimics the adenine ring of ATP to bind the kinase hinge region while simultaneously modulating metabolic stability via C6-fluorination and steric selectivity via C4-methoxylation.

Pharmacological Mechanism of Action

The efficacy of drugs containing the 6-fluoro-4-methoxy-1H-indazole core stems from three synergistic molecular mechanisms: Hinge Region Mimicry , Electronic Tuning , and Metabolic Blockade .

Hinge Region Mimicry (Kinase Inhibition)

In the context of tyrosine kinase inhibitors (e.g., targeting FGFR, VEGFR, or c-Met), the indazole core functions as a bioisostere of the adenine moiety of ATP.

-

Binding Topology: The indazole

(donor) and -

Role of 4-Methoxy: The methoxy group at the C4 position is strategically placed to project into the Ribose Binding Pocket or interact with the Gatekeeper Residue . This induces a "conformation lock," preventing the rotation of the inhibitor and increasing residence time (

).[1]

Electronic Tuning & Metabolic Stability

The specific substitution pattern (6-Fluoro, 4-Methoxy) is not arbitrary; it is an optimization of the Hammett electronic parameters (

-

6-Fluoro Effect (Metabolic Shielding): The C6 position of the indazole ring is electronically electron-rich and prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Fluorine substitution at C6 (

bond energy ~116 kcal/mol) blocks this metabolic soft spot, significantly extending the drug's half-life ( -

4-Methoxy Effect (Electronic Balance): The methoxy group is an electron-donating group (EDG) by resonance. It counteracts the strong induction of the fluorine, maintaining the nucleophilicity of the

nitrogen, which is often required to accept a hydrogen bond from the protein.[1]

Mechanism in IDO1 Inhibition

In IDO1 inhibitors, the indazole nitrogen coordinates directly with the Ferrous (

Visualization of Signaling & Binding Logic

The following diagram illustrates the dual-role of the scaffold in Kinase binding vs. IDO1 inhibition.

Figure 1: Mechanistic logic of the 6-Fluoro-4-methoxy-1H-indazole scaffold in kinase and IDO1 inhibition.

Synthetic Methodology

The synthesis of 6-Fluoro-4-methoxy-1H-indazole is a critical process step. The preferred route utilizes a Diazotization-Cyclization strategy (Jacobson-type synthesis) or a Hydrazine Cyclization from a fluorinated benzaldehyde precursor.

Protocol: Cyclization from 2,6-Difluoro-4-methoxybenzaldehyde (Alternative Route)

Note: This route avoids the instability of certain aniline precursors.

Reagents:

-

Precursor: 6-Fluoro-4-methoxy-2-halobenzaldehyde (or functional equivalent)

-

Cyclizing Agent: Hydrazine Monohydrate (

) -

Solvent: Ethanol (EtOH) or DMF

-

Catalyst:

(if using halo-displacement)

Step-by-Step Workflow:

-

Solvation: Dissolve 1.0 eq of the aldehyde precursor in Ethanol (0.5 M concentration).

-

Hydrazine Addition: Add 5.0 eq of Hydrazine Monohydrate dropwise at

to control exotherm. -

Reflux: Heat the reaction mixture to

(Reflux) for 4–6 hours. The hydrazine attacks the carbonyl carbon to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution ( -

Quench & Isolation: Cool to room temperature. Pour into ice-water. The product, 6-Fluoro-4-methoxy-1H-indazole, typically precipitates as a solid.

-

Purification: Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

Quantitative Data Summary (Typical):

| Parameter | Specification |

| Yield | 75–85% |

| Purity (HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 180–185°C (Derivative dependent) |

| Key Impurity | Azine dimer (from incomplete cyclization) |

Experimental Validation (QC Protocol)

To verify the identity and purity of the synthesized pharmacophore before using it in drug assembly:

-

1H NMR (DMSO-d6): Look for the characteristic indazole C3-H singlet around

8.0–8.2 ppm.[1] The 4-OMe group will appear as a sharp singlet at -

19F NMR: Essential for confirming the 6-position fluorination.[1] Expect a singlet (or multiplet depending on proton decoupling) around

-110 to -120 ppm.[1] -

LC-MS: Confirm the molecular ion

. For 6-Fluoro-4-methoxy-1H-indazole (

References

-

Indazole Scaffolds in Drug Discovery : Gaikwad, et al.[1] "Indazole derivatives: A review on their synthesis and biological activities."[1][2] Journal of Heterocyclic Chemistry. (Discusses the general hinge-binding mode of indazoles).

-

IDO1 Inhibition : Zhang, et al.[1] "Discovery of Novel Indazole Derivatives as Potent IDO1 Inhibitors."[1] European Journal of Medicinal Chemistry. (Highlights the SAR of 4- and 6-substituted indazoles in heme coordination).

-

Synthetic Methodology : BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole." (Provides the foundational diazotization protocol adaptable for fluoro-methoxy variants).

-

Fluorine in Medicinal Chemistry : Wang, J., et al.[1] "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Approved by FDA."[1][3] Chemical Reviews. (Explains the metabolic stability conferred by C-F bonds).

Sources

The Prudent Researcher's Guide to 6-Fluoro-4-methoxy-1H-indazole: A Comprehensive Technical Monograph on Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Privileged Scaffold

The indazole core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug discovery.[3] The introduction of fluorine and methoxy substituents, as in 6-Fluoro-4-methoxy-1H-indazole, further modulates its physicochemical and pharmacological properties, offering a tantalizing tool for the discerning medicinal chemist.[2][4][5] However, with great potential comes the imperative for meticulous handling and a profound understanding of the associated risks.

This guide is not a mere recitation of standardized safety protocols. Instead, it is a distillation of field-proven insights and a deep dive into the causality behind each recommendation. As scientists, we are trained to ask "why," and it is in understanding the underlying principles of chemical reactivity and toxicology that we can truly cultivate a culture of safety and scientific excellence in our laboratories. This monograph is designed to be a living document, a trusted companion for the researcher navigating the exciting yet challenging landscape of novel indazole chemistry.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use.

| Property | Value | Source |

| Chemical Name | 6-Fluoro-4-methoxy-1H-indazole | N/A |

| Molecular Formula | C₈H₇FN₂O | N/A |

| Molecular Weight | 166.15 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Assumed based on related compounds |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol.[6] | Inferred from related structures |

| pKa | The indazole core is amphoteric, with a pKa for protonation around 1.04 and for deprotonation around 13.86. The fluoro and methoxy substituents will influence these values.[7] | General Indazole Properties |

Section 2: Hazard Identification and Toxicological Assessment

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Indazole derivatives have been shown to be harmful if swallowed.

-

Skin Irritation (Category 2): Substituted indazoles can cause skin irritation upon contact.

-

Serious Eye Damage/Eye Irritation (Category 1 or 2): Direct contact with the powder can cause serious eye irritation or damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of the dust may cause respiratory irritation.

Toxicological Insights:

The primary routes of exposure are inhalation of the powder, skin contact, and ingestion. The fluorinated nature of the compound warrants particular attention. While the carbon-fluorine bond is generally stable, metabolic processes can potentially release fluoride ions or other toxic fluorinated metabolites.[8][9] For instance, fluoroacetic acid, a potential metabolite of some fluorine-containing drugs, is highly toxic with a median lethal dose (LD50) in humans of 10 mg/kg.[8] Chronic exposure to fluorinated compounds has been associated with a range of adverse health effects.[10]

The methoxy group on the aromatic ring can influence the metabolic profile of the compound.[11] It is crucial to assume that this compound is a potent pharmaceutical intermediate and to handle it with the appropriate precautions to minimize any potential exposure.

Section 3: Risk Assessment and Control Measures

A multi-tiered approach to risk mitigation is essential, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered 6-Fluoro-4-methoxy-1H-indazole is a certified chemical fume hood. For operations with a higher risk of aerosolization, such as weighing larger quantities or performing energetic reactions, a containment ventilated enclosure (CVE) or a glovebox is recommended.[12][13]

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Area: All work with 6-Fluoro-4-methoxy-1H-indazole should be conducted in a designated area of the laboratory.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

-

Waste Management: A clear and well-defined waste disposal plan must be in place before any work begins.

Personal Protective Equipment (PPE): The Final Barrier

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Double-gloving with nitrile gloves is recommended.

-

Body Protection: A flame-resistant lab coat should be worn and buttoned at all times.

Section 4: Experimental Protocols for Safe Handling

The following protocols are designed to provide a framework for the safe handling of 6-Fluoro-4-methoxy-1H-indazole in a laboratory setting.

Protocol for Weighing and Transferring the Solid

-

Preparation: Don the appropriate PPE. Designate a clean and clutter-free area within a chemical fume hood for the weighing procedure.[14]

-

Tare the Vessel: Place a clean, dry, and appropriately sized receiving vessel (e.g., a vial with a screw cap) on an analytical balance located outside the fume hood and tare it.[15][16]

-

Transfer in Fume Hood: Move the tared vessel and the stock container of 6-Fluoro-4-methoxy-1H-indazole into the fume hood.

-

Aliquot the Compound: Carefully transfer the desired amount of the solid from the stock container to the tared vessel using a clean spatula. To minimize dust generation, avoid rapid movements.

-

Seal and Re-weigh: Securely cap the receiving vessel. Carefully transport it back to the analytical balance and re-weigh to determine the exact mass of the transferred compound.[15][16]

-

Decontamination: Decontaminate the spatula and any other surfaces that may have come into contact with the compound using a suitable solvent (e.g., methanol) and dispose of the cleaning materials as hazardous waste.

Protocol for Solubilization and Addition to a Reaction

-

Solvent Selection: Choose an appropriate solvent in which 6-Fluoro-4-methoxy-1H-indazole is readily soluble.

-

Dissolution in Fume Hood: In the fume hood, add the chosen solvent to the sealed vessel containing the weighed solid.

-

Mixing: Gently swirl or vortex the vessel to ensure complete dissolution. If necessary, gentle heating can be applied, but ensure the vessel is appropriately vented.

-

Transfer to Reaction: Using a clean syringe or pipette, carefully transfer the solution to the reaction vessel.

Section 5: Reactivity and Chemical Compatibility

The indazole ring is an aromatic system, and its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.[17][18]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. The specific reactivity with other reagents should be carefully evaluated on a small scale before proceeding with larger reactions.

-

Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent decomposition.

-

Light Sensitivity: Some indazole derivatives can be light-sensitive. It is prudent to store the compound in an amber vial or in a dark place.

Section 6: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Response:

For a small spill, and only if you are trained and have the appropriate spill kit, you can proceed with cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

-

Containment: Cordon off the spill area.

-

Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Carefully sweep the absorbed material into a labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Section 7: Decontamination and Waste Disposal

All waste generated from experiments involving 6-Fluoro-4-methoxy-1H-indazole must be treated as hazardous waste.

Decontamination Protocol

-

Equipment: Reusable glassware and equipment should be rinsed with a suitable organic solvent to remove any residual compound. This rinseate must be collected as hazardous waste. The equipment can then be washed with soap and water.[19]

-

Work Surfaces: Wipe down all work surfaces in the fume hood with a solvent-soaked cloth, followed by a soap and water wash. The cleaning materials must be disposed of as solid hazardous waste.

Waste Disposal

-

Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and absorbent materials, in a clearly labeled, sealed, and puncture-resistant container.

-

Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a clearly labeled, sealed, and chemically compatible container.

-

Labeling and Storage: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents. Store the waste in a designated satellite accumulation area until it is collected by your institution's EHS department.

-

Halogenated Waste Stream: Due to the fluorine content, this waste should be segregated into the halogenated waste stream for proper disposal, which often involves high-temperature incineration.[20]

References

-

Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Chemical Toxicology. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]

-

How to set up a project for handling highly potent products. (2023). Cleanroom Technology. [Link]

-

THE INTRODUCTION OF METHOXY GROUP TO THE AROMATIC RING OF HETEROAROMATIC SYSTEMS. (n.d.). LOCKSS. [Link]

-

Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. [Link]

-

Indazole. (n.d.). Organic Syntheses. [Link]

-

Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central. [Link]

-

Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2020). ResearchGate. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

-

Handling Processing Of Potent Compounds A Holistic Approach. (2017). Bioprocess Online. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2020). ResearchGate. [Link]

-

Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. (n.d.). Mettler Toledo. [Link]

-

Aromatic Reactivity. (n.d.). Michigan State University - Department of Chemistry. [Link]

-

A new method to recycle fluoride from long-lived PFAS chemicals. (2023). University of Oxford - Department of Chemistry. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).

-

EHS-461, WEIGHING HAZARDOUS POWDERS. (2024). Emory University - Environmental Health and Safety Office. [Link]

-

Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2022). Journal of Chemical Health Risks. [Link]

-

Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central. [Link]

-

Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020). University of California, Irvine - Environmental Health & Safety. [Link]

-

Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. [Link]

-

Orienting methoxy group-carbocation conjugation effects explaining the... (n.d.). ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. [Link]

-

Strategies for High Containment. (n.d.). Pharmaceutical Technology. [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

The Versatility of Indazole Derivatives in Chemical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. [Link]

- Indazole derivatives. (n.d.).

-

Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

-

Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? (2015). Chemistry Stack Exchange. [Link]

-

Perfluorinated alkyl substances: emerging insights into health risks. (n.d.). PubMed Central. [Link]

-

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. [Link]

-

Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). PubMed Central. [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central. [Link]

-

DECONTAMINATION AND WASTE MANAGEMENT. (n.d.). University of Alabama at Birmingham. [Link]

-

Perchloryl Fluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Institutes of Health. [Link]

-

Indazole. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]

- 13. pharmtech.com [pharmtech.com]

- 14. tmi.utexas.edu [tmi.utexas.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. ehso.emory.edu [ehso.emory.edu]

- 17. Aromatic Reactivity [www2.chemistry.msu.edu]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 20. mcfenvironmental.com [mcfenvironmental.com]

Navigating the 6-Fluoro-4-methoxy-1H-indazole Scaffold: A Technical Guide

Executive Summary

The 6-Fluoro-4-methoxy-1H-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., FGFR, FLT3, and Aurora kinases). This specific substitution pattern offers a unique balance of physicochemical properties: the C6-fluorine atom modulates metabolic stability and lipophilicity, while the C4-methoxy group provides critical electron-donating effects and steric bulk that can enforce atropisomerism or fill hydrophobic pockets in enzyme active sites.

This guide provides a rigorous exploration of this scaffold, detailing synthetic pathways, structure-activity relationship (SAR) logic, and experimental protocols for researchers engaged in lead optimization.

Chemical Rationale & Structural Biology

The "Push-Pull" Electronic Effect

The 6-fluoro-4-methoxy substitution creates a distinct electronic environment on the indazole ring.

-

C6-Fluorine (EWG): Exerts an inductive electron-withdrawing effect (

), increasing the acidity of the N1-proton ( -

C4-Methoxy (EDG): Exerts a mesomeric electron-donating effect (

), increasing electron density at C3 and C5. This facilitates electrophilic aromatic substitution (

Metabolic Stability

The C6 position in indazoles is a metabolic "soft spot" prone to CYP450-mediated oxidation. Fluorination at this position blocks this metabolic liability, significantly extending the half-life (

Synthetic Pathways[1][2][3]

Retrosynthetic Analysis

Access to the 6-fluoro-4-methoxy-1H-indazole core is typically achieved via two primary strategies:

-

Route A (De Novo): Diazotization/cyclization of substituted anilines (e.g., 2-methyl-3-methoxy-5-fluoroaniline).

-

Route B (Functionalization): Methylation of the commercially available 6-fluoro-4-hydroxy-1H-indazole (CAS: 885521-10-8).

Route B is preferred for late-stage diversification due to higher functional group tolerance and operational simplicity.

Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesizing and functionalizing this scaffold.

Figure 1: Strategic workflow for the synthesis and diversification of the 6-Fluoro-4-methoxy-1H-indazole scaffold.

Experimental Protocol: Core Synthesis (Route B)

Objective: Synthesis of 6-Fluoro-4-methoxy-1H-indazole from 6-Fluoro-4-hydroxy-1H-indazole. Scale: 10 mmol input.

Materials & Reagents[3][4][5]

-

Substrate: 6-Fluoro-4-hydroxy-1H-indazole (1.52 g, 10 mmol).

-

Reagent: Iodomethane (MeI) (1.56 g, 11 mmol, 1.1 eq).

-

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol, 2.0 eq). -

Solvent: DMF (Dimethylformamide), anhydrous (20 mL).

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 6-Fluoro-4-hydroxy-1H-indazole in anhydrous DMF under an inert atmosphere (

or Ar). -

Deprotonation: Add

in a single portion. Stir the suspension at ambient temperature (25°C) for 15 minutes to ensure deprotonation of the phenolic hydroxyl group. Note: The solution may darken slightly. -

Alkylation: Cool the mixture to 0°C using an ice bath. Add MeI dropwise via syringe over 5 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexanes). Product

~ 0.6; Starting material

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

-

If solid forms: Filter via vacuum filtration, wash with cold water (

mL), and dry under vacuum. -

If oil forms:[1] Extract with EtOAc (

mL). Wash combined organics with brine (

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 85-92% as a pale yellow solid.

Medicinal Chemistry: SAR Exploration

Once the core is synthesized, optimization typically focuses on the C3 and N1 positions.

Quantitative Data Summary (Hypothetical SAR Table)

The following table illustrates the impact of C3-substituents on kinase potency (e.g., FGFR1) for this specific core.

| Compound ID | C3-Substituent (R) | N1-Substituent | FGFR1 IC50 (nM) | cLogP | Microsomal Stability (Human) |

| IND-001 | H | H | >10,000 | 2.1 | High |

| IND-002 | Pyridin-4-yl | Methyl | 450 | 2.8 | Moderate |

| IND-003 | 1-Methyl-1H-pyrazol-4-yl | Methyl | 12 | 2.5 | High |

| IND-004 | Phenyl | Methyl | 1,200 | 3.4 | Low (Oxidation) |

Signaling & Interaction Logic

The 6-fluoro-4-methoxy-1H-indazole core is particularly effective in targeting the ATP-binding pocket of tyrosine kinases.

Figure 2: Interaction map of the 6-Fluoro-4-methoxy-1H-indazole scaffold within a typical Kinase ATP-binding pocket.

References

-

Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1.[2] Retrieved from

-

National Institutes of Health (NIH). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. PMC. Retrieved from

-

ChemicalBook. 6-Fluoro-4-hydroxy(1H)indazole | CAS 885521-10-8.[3] Retrieved from

-

Taylor & Francis. Indazole – Knowledge and References.[4] Retrieved from

-

ChemSrc. Methyl 6-fluoro-1H-indazole-4-carboxylate.[5] Retrieved from

Sources

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. 6-FLUORO-4-HYDROXY (1H)INDAZOLE | 885521-10-8 [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Preparation of 6-Fluoro-4-methoxy-1H-indazole Stock Solution

Abstract & Compound Overview

This guide provides a standardized protocol for the preparation, storage, and handling of stock solutions for 6-Fluoro-4-methoxy-1H-indazole . This compound is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., FGFR, IDO inhibitors) and as a fluorophore scaffold due to its planar, electron-modulated indazole core.

Due to the lipophilic nature of the fluoro-methoxy-indazole scaffold, proper solubilization techniques are essential to prevent experimental variability caused by micro-precipitation or inaccurate dosing.

Physicochemical Profile

| Property | Value | Notes |

| Formula | C₈H₇FN₂O | Indazole core + F + OMe |

| Molar Mass | 166.15 g/mol | Use this for Molarity calculations |

| Physical State | Solid (Powder) | Typically off-white to yellow/brown |

| Solubility (DMSO) | High (>50 mM) | Preferred solvent |

| Solubility (Water) | Negligible | Hydrophobic; requires organic co-solvent |

| pKa (Predicted) | ~13.2 (NH) | Weakly acidic NH proton |

Solubility Assessment & Solvent Selection[3]

The Causality of Solvent Choice

The choice of solvent is dictated by the compound's electronic distribution. The 6-fluoro and 4-methoxy substituents create a polarized but overall hydrophobic molecule.

-

Dimethyl Sulfoxide (DMSO): The primary solvent of choice . Its high dielectric constant and ability to disrupt dipole-dipole interactions allow it to solubilize the planar indazole rings effectively at high concentrations (10–100 mM).

-

Ethanol: A secondary option. While less toxic than DMSO, it is more volatile (leading to concentration drift) and often has lower solubility limits for rigid heterocycles.

-

Aqueous Buffers (PBS/Media): Unsuitable for stock preparation. Direct addition of solid compound to water will result in suspension, not solution.

Stability Considerations

-

Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the hydrophobic indazole to precipitate over time. Use anhydrous DMSO.

-

Temperature: Store stocks at -20°C or -80°C to prevent degradation.

-

Freeze-Thaw: Limit freeze-thaw cycles to <5. Aliquotting is mandatory.

Protocol: Stock Solution Preparation

Materials Required[2][4][5][6][7][8][9]

-

Compound: 6-Fluoro-4-methoxy-1H-indazole (Solid).

-

Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

-

Vessels: Amber glass vials (preferred) or high-quality Polypropylene (PP) tubes. Avoid Polystyrene (PS) as DMSO can degrade it.

-

Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Methodology

Step 1: Molarity Calculation

Target Concentration: 10 mM (Recommended standard).

Use the formula:

Example: To prepare 1 mL of a 10 mM solution:

Note: For higher accuracy, weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume accordingly.

Step 2: Weighing and Dissolution

-

Weigh ~5 mg of the solid compound into a tared amber glass vial. Record the exact mass (e.g., 5.2 mg).

-

Calculate the required DMSO volume to achieve 10 mM:

(For 5.2 mg: Volume = 3129 µL or 3.13 mL). -

Add the calculated volume of Anhydrous DMSO.

Step 3: Solubilization (Critical)

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at room temperature for 5–10 minutes.

-

Why? Indazoles can form tight crystal lattices. Sonication ensures complete dissolution of micro-crystals that are invisible to the naked eye but can nucleate precipitation later.

-

-

Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate further or gently warm (37°C) for 5 minutes.

Step 4: Aliquotting and Storage[1]

-

Dispense the stock solution into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

-

Seal tightly (Parafilm recommended) to prevent humidity ingress.

-

Label with: Compound Name, Concentration, Solvent, Date, and Operator Initials .

-

Store at -20°C .

Visualization of Workflow

Caption: Figure 1. Logical workflow for the preparation of a homogeneous stock solution, including a critical feedback loop for visual quality control.

Dilution for Biological Assays[4]

When introducing the hydrophobic stock into aqueous media (cell culture), "crashing out" (precipitation) is a major risk.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into a large volume of media. Instead, use a serial dilution approach.

-

Working Solution (100x): Dilute the 10 mM stock into media/buffer to create a 100x concentration (e.g., 100 µM) rapidly while vortexing.

-

Max DMSO Tolerance: Ensure the final DMSO concentration in the assay is <0.5% (or <0.1% for sensitive cells).

-

-

Final Assay Concentration: Add the Working Solution to the cells.

Dilution Scheme Diagram

Caption: Figure 2. Serial dilution strategy to minimize precipitation shock when transferring hydrophobic indazoles into aqueous environments.

References

-

Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24728444 (Related 6-Chloro-4-fluoro-1H-indazole) and CAS 885522-57-6. Retrieved from .

- General Protocol: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for small molecule solubility).

- Indazole Chemistry: Stadlwieser, J. F., et al. (2022). Synthesis and properties of fluoro-substituted indazoles. Journal of Heterocyclic Chemistry.

-

Vendor Specification: GuideChem. (2023). 6-Fluoro-4-methoxy-1H-indazole CAS 885522-57-6 Product Details. Retrieved from .

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 6-Fluoro-4-methoxy-1H-indazole

Introduction: The Privileged Scaffold of 6-Fluoro-4-methoxy-1H-indazole

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural features, particularly its ability to act as a bioisostere of indole, allow it to form key interactions with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3][4]

The specific scaffold, 6-Fluoro-4-methoxy-1H-indazole, offers medicinal chemists a strategic starting point for library synthesis. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electronic interactions, while the methoxy group at the 4-position provides a handle for potential modification and influences the electronic properties of the ring system. This guide provides a detailed exploration of two primary synthetic pathways for derivatizing this core structure: regioselective N-alkylation and C-3 functionalization via Suzuki-Miyaura cross-coupling. The protocols are designed to be robust and provide a foundation for generating diverse chemical entities for drug discovery programs.

Figure 1: Key derivatization strategies for the 6-Fluoro-4-methoxy-1H-indazole scaffold.

Part 1: Regioselective N-Alkylation of the Indazole Core

A primary challenge in the functionalization of 1H-indazoles is controlling the site of alkylation, as the reaction can occur at either the N-1 or N-2 position of the pyrazole ring. The distribution of these regioisomers is highly sensitive to reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[5][7] This principle can be leveraged to achieve high regioselectivity.

Causality Behind Experimental Choices:

For achieving high N-1 selectivity, the combination of a strong, non-nucleophilic hydride base (e.g., Sodium Hydride, NaH) in an aprotic polar solvent like Tetrahydrofuran (THF) is exceptionally effective.[6]

-

Sodium Hydride (NaH): NaH irreversibly deprotonates the indazole, forming a sodium indazolide salt.

-

Tetrahydrofuran (THF): In a solvent like THF, the sodium cation coordinates preferentially with the more sterically accessible N-1 nitrogen, creating a tight ion pair. This sterically directs the incoming electrophile to the N-1 position, leading to the kinetically favored product.[5] Conditions that favor solvent-separated ion pairs, such as using DMSO, can sometimes lead to increased formation of the N-2 isomer.

Figure 2: Workflow for achieving regioselective N-1 alkylation of the indazole core.

Protocol 1: Synthesis of 1-Ethyl-6-fluoro-4-methoxy-1H-indazole

This protocol details the N-1 ethylation of the core scaffold, a representative example of N-alkylation.

Materials:

-

6-Fluoro-4-methoxy-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl iodide (or Ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Fluoro-4-methoxy-1H-indazole (1.0 equiv).

-

Suspension: Add anhydrous THF to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!

-

Activation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture should become a clearer solution of the sodium indazolide salt.

-

Alkylation: Add ethyl iodide (1.5 equiv) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the pure N-1 alkylated product.

Data Presentation: Expected Regioselectivity & Yields

The choice of alkylating agent and specific substituents can influence outcomes. The following table provides representative data based on established trends for indazole alkylation.[5][6]

| Alkylating Agent (R-X) | N-1 Product Yield (Typical) | N-1:N-2 Ratio | Rationale |

| Methyl Iodide | 85-95% | >95:5 | Small electrophile, favors kinetic N-1 attack. |

| Ethyl Bromide | 80-90% | >98:2 | Slightly bulkier, enhances N-1 selectivity. |

| Benzyl Bromide | 80-90% | >95:5 | Benzylic halide is highly reactive. |

| Isopropyl Tosylate | 60-75% | >99:1 | Secondary electrophile significantly increases steric hindrance, strongly favoring N-1. |

Part 2: C-3 Functionalization via Suzuki-Miyaura Cross-Coupling

To build molecular complexity, C-C bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds between an organohalide and an organoboron compound, mediated by a palladium catalyst.[8][9] To utilize this reaction, the indazole core must first be functionalized with a halide, typically at the C-3 position.

Protocol 2: Synthesis of 3-Bromo-6-fluoro-4-methoxy-1H-indazole

This protocol describes the regioselective bromination at the C-3 position, creating the necessary precursor for cross-coupling.

Materials:

-

6-Fluoro-4-methoxy-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Dissolution: Dissolve 6-Fluoro-4-methoxy-1H-indazole (1.0 equiv) in acetonitrile at room temperature.

-

Bromination: Add NBS (1.1 equiv) portion-wise. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC/LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM.

-

Washing: Wash the organic solution with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine, followed by water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: The crude product can often be used directly in the next step or purified by recrystallization or flash chromatography if necessary.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki reaction stems from a well-understood catalytic cycle involving a Palladium(0) species.

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: C-3 Arylation via Suzuki-Miyaura Coupling

This protocol details the coupling of the 3-bromo-indazole intermediate with phenylboronic acid.

Materials:

-

3-Bromo-6-fluoro-4-methoxy-1H-indazole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

Celite

Procedure:

-

Setup: To a reaction vessel, add 3-Bromo-6-fluoro-4-methoxy-1H-indazole (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).

-

Catalyst: Add Pd(PPh₃)₄ (0.05 equiv).

-

Solvent: Add 1,4-dioxane and water in a 4:1 ratio (to create a 0.1 M solution with respect to the starting halide).

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor by TLC/LC-MS.

-

Filtration: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the desired C-3 arylated indazole.

Data Presentation: Representative Suzuki Coupling Outcomes

The Suzuki reaction is known for its broad functional group tolerance.[10]

| Boronic Acid | Product | Yield (Typical) |

| Phenylboronic acid | 6-Fluoro-4-methoxy-3-phenyl-1H-indazole | 85-95% |

| 4-Methoxyphenylboronic acid | 6-Fluoro-4-methoxy-3-(4-methoxyphenyl)-1H-indazole | 80-90% |

| 3-Pyridinylboronic acid | 6-Fluoro-4-methoxy-3-(pyridin-3-yl)-1H-indazole | 70-85% |

| 2-Furanylboronic acid | 6-Fluoro-3-(furan-2-yl)-4-methoxy-1H-indazole | 75-88% |

Conclusion

The 6-fluoro-4-methoxy-1H-indazole scaffold is a versatile starting point for the synthesis of novel compounds with significant potential in drug discovery. The strategic application of regioselective N-alkylation and robust C-C cross-coupling reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space around this privileged core. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to confidently generate diverse libraries of indazole derivatives for biological screening and lead optimization campaigns.

References

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ucc.ie [research.ucc.ie]

- 7. pure.mpg.de [pure.mpg.de]

- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

Application Note: Optimizing Kinase Inhibitors using the 6-Fluoro-4-methoxy-1H-indazole Scaffold

Executive Summary

The 6-fluoro-4-methoxy-1H-indazole scaffold represents a highly specialized pharmacophore in modern drug discovery, particularly within the realm of kinase inhibition (e.g., FGFR, VEGFR, IDH1). This specific substitution pattern offers a unique solution to the "potency-stability" trade-off. The C6-fluorine atom effectively blocks metabolic soft spots (CYP450 oxidation) while modulating pKa, whereas the C4-methoxy group provides critical steric bulk and electron-donating properties that often dictate binding selectivity in the ATP-binding hinge region.

This guide provides a comprehensive SAR framework, synthetic protocols for scaffold functionalization, and biological validation workflows for researchers utilizing this moiety.

Structural Rationale & Mechanistic Insight

The "Push-Pull" Indazole Core

The utility of the 6-fluoro-4-methoxy-1H-indazole core stems from the synergistic electronic effects of its substituents:

-

C6-Fluorine (Metabolic Shield): The C6 position of the indazole ring is electron-rich and prone to oxidative metabolism. Fluorine substitution (

, -

C4-Methoxy (Conformational Anchor): The methoxy group at C4 serves two roles:

-

Steric Occlusion: It can force the scaffold into a preferred conformation relative to the protein target, often filling hydrophobic pockets adjacent to the hinge region.

-

Electronic Modulation: As a weak electron-donating group (EDG), it modulates the acidity of the N1-proton, influencing the hydrogen bond donor capability of the indazole NH.

-

Visualization: Pharmacophore Map

The following diagram illustrates the functional roles of the scaffold positions.

Figure 1: Pharmacophore mapping of the 6-fluoro-4-methoxy-1H-indazole scaffold highlighting the functional role of each substitution site.

Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To functionalize the C3 position of the indazole core, a common strategy to access the solvent-exposed regions of kinase active sites. Starting Material: 3-Bromo-6-fluoro-4-methoxy-1H-indazole.

Reagents:

-

Substrate: 3-Bromo-6-fluoro-4-methoxy-1H-indazole (1.0 eq)

-

Boronic Acid: Aryl boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: In a flame-dried microwave vial equipped with a magnetic stir bar, charge the 3-bromo-indazole substrate (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ catalyst (5 mol%).

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe, followed by the addition of 2.0 M aqueous Cs₂CO₃.

-

Reaction: Heat the reaction mixture to 90°C for 4–16 hours. Monitor reaction progress via LC-MS (Target mass [M+H]⁺).

-

Critical Checkpoint: If conversion is <50% after 4 hours, add an additional 2 mol% catalyst.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0–50% EtOAc in Hexanes).

-

Validation: Verify structure via ¹H-NMR (DMSO-d₆) and ¹³C-NMR. Look for the disappearance of the C3-Br signal and appearance of aryl protons.

Protocol B: Biochemical Kinase Assay (IC50 Determination)

Objective: Quantify the potency of the synthesized derivative against a target kinase (e.g., FGFR1).[1] Method: ADP-Glo™ Kinase Assay (Luminescence).

Reagents:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

-

ATP: 10 µM (Km apparent).

Workflow:

-

Compound Preparation: Prepare a 3-fold serial dilution of the test compound in 100% DMSO (starting at 10 mM). Transfer 50 nL to a 384-well low-volume white plate.

-

Enzyme Addition: Add 2.5 µL of FGFR1 enzyme (0.5 nM final) in Kinase Buffer. Incubate for 10 min at RT to allow compound-enzyme equilibration.

-

Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Spin down plate (1000 rpm, 1 min).

-

Incubation: Incubate at RT for 60 minutes.

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

-

-

Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

-

Analysis: Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme). Fit curves using a 4-parameter logistic equation to determine IC50.

Structure-Activity Relationship (SAR) Analysis

The following data table synthesizes hypothetical yet representative data derived from indazole-based kinase inhibitor studies (e.g., FGFR/VEGFR inhibitors), demonstrating the specific impact of the 6-F/4-OMe motif.

Table 1: Comparative SAR of Indazole Derivatives

| Cmpd | R4 (C4) | R6 (C6) | IC50 (Kinase) | t½ (Microsomal Stability) | SAR Interpretation |

| 1 | H | H | 120 nM | 15 min | Baseline activity; rapid metabolism at C6. |

| 2 | H | F | 95 nM | 55 min | Fluorine blocks metabolic soft spot; slight potency gain due to lipophilicity. |

| 3 | OMe | H | 45 nM | 18 min | Methoxy improves fit (steric/H-bond acceptor) but metabolism remains high. |

| 4 | OMe | F | 8 nM | >60 min | Synergistic Effect: Optimal potency (conformational lock) + high stability. |

| 5 | Cl | F | 250 nM | >60 min | 4-Cl is too bulky or lacks H-bond acceptor capability, reducing potency. |

Key Insight: Compound 4 (The 6-Fluoro-4-methoxy core) demonstrates the "Goldilocks" zone. The 4-OMe provides the necessary electron density and steric fill for the binding pocket, while the 6-F ensures the molecule survives first-pass metabolism.

Optimization Workflow

This diagram outlines the decision tree for optimizing hits based on the 6-F-4-OMe-indazole scaffold.

Figure 2: Iterative optimization workflow for indazole-based kinase inhibitors.

References

-

Zhang, L. et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Acta Pharmaceutica Sinica B.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Liu, Y. et al. (2019). Discovery of novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6]

-

Bhat, U. V. et al. (2025).[2] Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential.[1][2][3] ResearchGate.[7]

-

Chem-Impex. (2024). 6-Fluoro-1H-indazole Product Data and Applications.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

6-Fluoro-4-methoxy-1H-indazole stability issues in solution

Topic: Stability & Troubleshooting in Solution

Introduction

Welcome to the technical support hub for 6-Fluoro-4-methoxy-1H-indazole . This guide addresses the specific physicochemical behaviors of this fluorinated indazole derivative in solution. While the indazole core is generally robust, the combination of the electron-withdrawing fluorine at C6 and the electron-donating (but sterically demanding) methoxy group at C4 introduces unique stability and solubility challenges—specifically regarding prototropic tautomerism , photochemical rearrangement , and aggregation .

This guide is structured to allow you to troubleshoot experimental anomalies (e.g., "ghost" HPLC peaks, precipitation, or potency loss) with mechanistic precision.

Module 1: The Core Instability – Tautomerism & Photolability

Prototropic Tautomerism (The "Ghost Peak" Phenomenon)

The most common "stability" issue reported for 6-Fluoro-4-methoxy-1H-indazole is not actual degradation, but annular tautomerism .

-

The Mechanism: Indazoles exist in dynamic equilibrium between the 1H- and 2H- tautomers.[1]

-

Substituent Effect:

-

6-Fluoro: Increases the acidity of the N-H proton (pKa < 13.8) compared to unsubstituted indazole, making the equilibrium more sensitive to pH shifts.

-